molecular formula C26H23N3O2 B6509209 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-05-7

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509209
CAS No.: 901246-05-7
M. Wt: 409.5 g/mol
InChI Key: KPGXATZNWCGFPE-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. Key structural attributes include:

  • Methoxy substituents: At positions 7 and 8 of the quinoline ring, contributing electron-donating effects that may influence solubility and receptor interactions.
  • 4-Methylphenyl groups: At positions 1 and 3 of the pyrazole ring, enhancing lipophilicity and steric bulk.
  • Molecular formula: C₂₈H₂₅N₃O₂, with a molecular weight of 423.5 g/mol .

This compound is part of the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects .

Properties

IUPAC Name

7,8-dimethoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-5-9-18(10-6-16)25-21-15-27-22-14-24(31-4)23(30-3)13-20(22)26(21)29(28-25)19-11-7-17(2)8-12-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXATZNWCGFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide . This reaction forms an intermediate chalcone, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[4,3-c]quinoline Family

3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
  • Substituents : Phenyl at position 1, 4-methylphenyl at position 3.
  • Molecular weight : 335.41 g/mol.
  • Key differences : Lacks methoxy groups and a second 4-methylphenyl group. Reduced steric bulk and lipophilivity compared to the target compound.
  • Activity: Not explicitly tested, but structural simplicity may limit binding affinity compared to more substituted derivatives .
7-Chloro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • Substituents : Chloro at position 7, two 4-methylphenyl groups.
  • Molecular weight : 383.88 g/mol.
  • Key differences : Chlorine (electron-withdrawing) replaces methoxy groups, altering electronic properties. This may reduce solubility but enhance electrophilic interactions.
  • Activity: Not reported, but chloro substituents in related compounds correlate with improved anticancer activity .
8-Ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • Substituents : Ethoxy at position 8, 3-fluorophenyl at position 1, 4-methylphenyl at position 3.
  • Molecular weight : 421.45 g/mol.
  • Key differences: Ethoxy (larger alkoxy) enhances lipophilicity and metabolic stability compared to methoxy.
  • Activity: Not tested, but fluorinated analogues often exhibit enhanced pharmacokinetic profiles .

Functional Analogues with Varied Ring Systems

Pyrazolo[3,4-b]quinolines
  • Structural difference : Pyrazole fused at [3,4-b] instead of [4,3-c], altering ring geometry.
  • Example: 4-[(4-Ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline.
  • Activity : Used as apoptosis inducers and antiviral agents (e.g., against HSV-2). The altered fusion position likely affects target selectivity compared to [4,3-c] derivatives .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i)
  • Substituents: Amino at position 3, 4-hydroxyphenylamino at position 4.
  • Activity: Potent anti-inflammatory effects (IC₅₀ in submicromolar range) via inhibition of NO production and iNOS/COX-2 expression .
  • Key differences: Hydroxyphenyl and amino groups introduce hydrogen-bonding capacity, enhancing target engagement compared to the methoxy/methyl-substituted target compound.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound 7,8-OCH₃; 1,3-bis(4-CH₃C₆H₄) 423.5 Unknown (structural analog)
3-(4-Methylphenyl)-1-phenyl derivative 1-C₆H₅; 3-(4-CH₃C₆H₄) 335.41 N/A
7-Chloro-1,3-bis(4-CH₃C₆H₄) 7-Cl; 1,3-bis(4-CH₃C₆H₄) 383.88 Potential anticancer activity
8-Ethoxy-3-(4-CH₃C₆H₄) 8-OCH₂CH₃; 1-(3-FC₆H₄); 3-(4-CH₃C₆H₄) 421.45 Enhanced metabolic stability
Compound 2i 3-NH₂; 4-(4-HOC₆H₄NH) ~350 (estimated) Anti-inflammatory (IC₅₀ ~1400W)

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